Sodium diatrizoate dihydrate

Description

The exact mass of the compound this compound, 98% is 671.7727 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

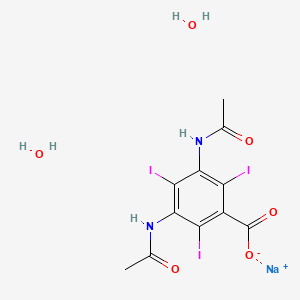

2D Structure

Properties

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKNPYPSVYEOLR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I3N2NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Advanced Material Design of Sodium Diatrizoate Dihydrate

Green Chemistry Approaches in Diatrizoate Synthesis Research

The traditional synthesis of diatrizoic acid, the precursor to sodium diatrizoate, involves several steps, including nitration, reduction, iodination, and acetylation. quickcompany.inwikipedia.org Green chemistry principles are being applied to make this process more environmentally benign.

One area of focus is the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. While methods using Raney nickel or palladium on carbon are common, research is exploring more sustainable reducing agents and catalyst systems to minimize heavy metal waste and improve reaction efficiency. wikipedia.org

Another key step is the iodination of 3,5-diaminobenzoic acid. quickcompany.in Traditional methods often use iodine monochloride, which can be hazardous. wikipedia.org A greener approach involves the use of potassium iodide and hydrogen peroxide in a sulfuric acid medium. patsnap.com This method avoids harsh reagents and generates water as a byproduct, aligning with the principles of green chemistry.

A novel process for preparing high-purity diatrizoic acid emphasizes optimized reaction conditions, such as conducting the reaction at 80-100°C for 1-6 hours, to improve yield and reduce waste streams. quickcompany.in

Recovery and Recirculation Strategies for Iodine Atoms in Diatrizoate Production

The high cost and environmental impact of iodine necessitate efficient recovery and recycling strategies in the production of iodinated contrast agents like diatrizoate. While specific, detailed industrial processes for iodine recovery in diatrizoate synthesis are often proprietary, the principles of iodine recycling in related industries offer insights.

Research into the removal of iodinated contrast media from wastewater provides a basis for potential recovery techniques. Methods such as using catalytically active membranes with palladium nanoparticles have shown effectiveness in the deiodination of diatrizoate. nih.gov This suggests that captured iodine could potentially be reprocessed and reintroduced into the synthesis cycle. The development of such closed-loop systems is a critical area for future research to enhance the sustainability of diatrizoate production.

Chemical Modification and Derivatization Studies of Diatrizoic Acid Derivatives

The functional groups on diatrizoic acid, namely the carboxylic acid and the acetamido groups, provide opportunities for chemical modification to create derivatives with tailored properties.

Acylation Reaction Pathways and Optimization

The N-acylation of the amino groups of the diatrizoate precursor, 3,5-diamino-2,4,6-triiodobenzoic acid, is a critical step in its synthesis. wikipedia.org Typically, this is achieved using acetic anhydride. wikipedia.org Optimization of this reaction involves controlling temperature and using appropriate catalysts to ensure complete acylation and minimize side products.

Further research has explored the use of acyl chlorides, prepared in a one-pot method, followed by esterification and hydrolysis to yield the final diatrizoic acid product. patsnap.com This pathway offers an alternative to the direct use of acetic anhydride. The optimization of these acylation reactions is crucial for achieving high yields and purity of the final product.

Solid-Phase Synthesis Methodologies

To simplify purification and reduce the use of solvents, solid-phase synthesis has been investigated for the preparation of diatrizoic acid. google.com This method involves attaching 3,5-diaminobenzoic acid to a hydroxymethyl resin. google.com The subsequent iodination and acylation reactions are carried out on the solid support. google.com Finally, the diatrizoic acid is cleaved from the resin. google.com This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, addressing challenges associated with traditional purification methods. google.com The resin can also be recycled, adding to the sustainability of the process. google.com

| Step | Description | Reagents | Reference |

| Resin Bonding | 3,5-diaminobenzoic acid is attached to a hydroxymethyl resin. | Sodium hydroxide | google.com |

| Iodination | The resin-bound compound is iodinated. | Iodine monochloride, triethylamine, potassium iodide | google.com |

| Acylation | The iodinated compound is acylated. | Acetic anhydride, triethylamine | google.com |

| Desorption | Diatrizoic acid is cleaved from the resin. | Trifluoroacetic acid | google.com |

Conjugation to Nanomaterials for Enhanced Properties

Diatrizoic acid and its derivatives can be conjugated to various nanomaterials to create advanced diagnostic and therapeutic agents. For instance, diatrizoic acid has been conjugated to dendrimer-entrapped gold nanoparticles (Au DENPs). researchgate.net This conjugation significantly increases the payload of the contrast agent on the nanoparticle. researchgate.net

In another approach, diatrizoic acid has been attached to gold nanoparticles sequentially functionalized with other molecules, including folic acid, for targeted imaging. researchgate.net The conjugation of diatrizoic acid to nanoparticles can enhance their imaging capabilities and allow for targeted delivery to specific tissues or cells. researchgate.netnih.gov The use of linkers, such as polyethylene (B3416737) glycol (PEG), can improve the biocompatibility and circulation time of these nanoconstructs. researchgate.net

Formation and Characterization of Diatrizoate Lanthanoid Complexes

The carboxylic acid group of diatrizoate can act as a ligand to form complexes with metal ions, including lanthanides. While specific research on diatrizoate-lanthanide complexes is not extensively documented in the provided search results, the principles of lanthanide coordination chemistry suggest their potential formation. Lanthanide complexes are known for their unique magnetic and luminescent properties. kent.edumdpi.comnih.gov

The formation of such complexes would involve the reaction of a diatrizoate salt with a lanthanide salt in a suitable solvent. Characterization of these potential complexes would involve techniques such as single-crystal X-ray diffraction to determine the coordination geometry, and spectroscopic methods to investigate their luminescent properties. mdpi.comnih.gov The development of diatrizoate-lanthanide complexes could open up new possibilities for multimodal imaging agents that combine X-ray contrast with magnetic resonance imaging (MRI) or optical imaging capabilities.

Polymorphism and Solid-State Characterization of Sodium Diatrizoate Hydrates

The solid-state properties of sodium diatrizoate are profoundly influenced by its ability to incorporate water into its crystal lattice, leading to the formation of multiple hydrated polymorphs. These forms exhibit distinct physical and chemical properties, making a thorough characterization essential.

Research has revealed that sodium diatrizoate can form at least five distinct hydrated crystal forms, with water content ranging from 0.3 to 8 molar equivalents. nih.govqub.ac.uk This demonstrates a remarkable variability in its hydration behavior. Of these, three hydrates crystallize directly from solution: an octahydrate (Hy8), a monohydrate (Hy1), and a non-stoichiometric hydrate (B1144303) with a water content ranging from 0.5 to 3.5 molar equivalents (Hy0.5-3.5). qub.ac.uk The other two hydrated forms are derived from the dehydration of the octahydrate. qub.ac.uk The existence of both stoichiometric and non-stoichiometric hydrates highlights the complex relationship between sodium diatrizoate and water. nih.govzendy.ioresearchgate.net

In addition to these hydrates, a methanol (B129727) trisolvate and a mixed dimethyl sulfoxide (B87167) (DMSO)/water monosolvate have been identified, further underscoring the compound's propensity to form solvates. qub.ac.uk However, an unsolvated crystal form has not been identified. qub.ac.uk

| Form | Molar Equivalents of Water/Solvent | Formation |

|---|---|---|

| Octahydrate (Hy8) | 8 | Crystallizes directly from solution |

| Tetrahydrate (Hy4) | 4 | Obtained by dehydration of Hy8 |

| Monohydrate (Hy1) | 1 | Crystallizes directly from solution |

| Non-stoichiometric Hydrate (Hy0.5-3.5) | 0.5 - 3.5 | Crystallizes directly from solution |

| Non-stoichiometric Hydrate (Hy0.3-1) | 0.3 - 1 | Obtained by dehydration of Hy8 |

| Methanol Trisolvate | 3 (Methanol) | Crystallizes from methanol |

| Mixed DMSO/H₂O Monosolvate | 1 (DMSO) / 1 (H₂O) | Crystallizes from DMSO/water |

The various hydrated forms of sodium diatrizoate exhibit a high degree of interconvertibility, which is largely dependent on the ambient relative humidity (RH). nih.govzendy.ioresearchgate.net At high humidity levels, all other hydrate forms will convert to the most stable octahydrate (Hy8) form. qub.ac.uk Conversely, the octahydrate can be dehydrated to form the tetrahydrate (Hy4) and other lower hydrates. qub.ac.uk

A significant phenomenon observed is the potential for amorphization upon the release of water from the crystal lattice. nih.govzendy.ioresearchgate.net This transition from a crystalline to an amorphous state can have profound implications for the stability and handling of the material. The frequent phase changes in response to varying humidity, coupled with the risk of amorphization, present considerable challenges in the manufacturing and formulation of sodium diatrizoate. qub.ac.uk

An extensive hydrogen-bonding network is a defining feature of all the crystalline forms of sodium diatrizoate hydrates. researchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal structures. nih.govzendy.ioresearchgate.net The water molecules are integral to this network, forming bridges between the diatrizoate anions and coordinating with the sodium cations. nih.govzendy.ioresearchgate.net In the case of diatrizoic acid dihydrate, the water molecules are encapsulated between pairs of host molecules, a motif that has been shown by calculations to be extraordinarily stable. researchgate.net The amide nitrogen atoms of the anion and the carboxylate group are key participants in these hydrogen bonding interactions. researchgate.net

Despite the presence of three iodine atoms on the benzene (B151609) ring, which provides the potential for halogen bonding, this type of interaction is notably absent in the hydrated crystal forms of diatrizoic acid and its sodium salt. researchgate.net The formation of a robust hydrogen-bonding network, facilitated by the presence of water molecules, appears to preclude the geometric requirements for the formation of halogen bonds. researchgate.net This finding highlights the competitive nature of non-covalent interactions in determining the final crystal packing.

Crystallographic Analysis of Crystal Packing Motifs and Intermolecular Interactions

Stability and Degradation Kinetics in Pharmaceutical Formulations (Chemical Aspects)

The chemical stability of sodium diatrizoate in pharmaceutical formulations is a critical factor influencing its shelf-life and the safety of its application. The molecule's integrity is susceptible to several environmental factors, leading to degradation primarily through hydrolysis and photodegradation.

The principal chemical degradation pathway for sodium diatrizoate involves the hydrolysis of its two acetamido groups, yielding the 3,5-diamino-2,4,6-triiodobenzoic acid derivative. nih.govresearchgate.net This particular degradant is noteworthy as it is also a synthetic precursor for sodium diatrizoate and is reported to have cytotoxic and mutagenic properties. nih.govresearchgate.net The degradation process has been observed under both acidic and alkaline conditions. nih.gov

Kinetic studies have demonstrated that the degradation of sodium diatrizoate in an acidic environment follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of this degradation is influenced by factors such as temperature and the concentration of the acid. nih.govresearchgate.net The activation energy for this degradation process has also been determined through Arrhenius plots, providing a quantitative measure of the temperature dependence of the reaction rate. nih.govresearchgate.net

In addition to hydrolysis, sodium diatrizoate is susceptible to photodegradation, particularly when exposed to ultraviolet (UV) radiation. scirp.orgscirp.org The photodegradation mechanism primarily involves a deiodination pathway. scirp.orgscirp.orgresearchgate.net The specific degradation pathway can differ depending on the wavelength of the UV light. For instance, under UVC irradiation, sodium diatrizoate can undergo deiodination to form a mono-deiodinated product. scirp.orgscirp.org

The stability of sodium diatrizoate is also intricately linked to its hydration state in solid formulations. As a sodium salt, it has a propensity to form various hydrates, with the number of water molecules in the crystal structure influencing its stability. researchgate.netqub.ac.ukzendy.io The presence of water can, in some instances, lead to the disproportionation of the salt. qub.ac.uk However, the incorporation of water into the crystal lattice to form hydrates is also a stabilizing factor. qub.ac.uk

The following tables present kinetic data from a study on the acidic degradation of sodium diatrizoate, illustrating the influence of temperature and acid concentration on the degradation rate.

Table 1: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of Sodium Diatrizoate Degradation.

| Temperature (°C) | k (hour⁻¹) | t½ (hour) |

| 70 | 0.0093 | 74.52 |

| 80 | 0.0152 | 45.60 |

| 90 | 0.0251 | 27.61 |

| 100 | 0.0410 | 16.90 |

| Conditions: 1M HCl. Data derived from studies on acidic degradation kinetics. nih.govresearchgate.net |

Table 2: Effect of HCl Concentration on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of Sodium Diatrizoate Degradation.

| HCl Concentration (M) | k (hour⁻¹) | t½ (hour) |

| 0.5 | 0.0125 | 55.45 |

| 1.0 | 0.0251 | 27.61 |

| 2.0 | 0.0485 | 14.29 |

| Conditions: Temperature at 90°C. Data derived from studies on acidic degradation kinetics. nih.govresearchgate.net |

Environmental Impact and Remediation Research of Iodinated Contrast Media, Including Sodium Diatrizoate Dihydrate

Occurrence and Distribution of Diatrizoate in Aquatic Ecosystems

Diatrizoate is frequently detected in various compartments of the aquatic environment due to its high polarity, water solubility, and persistence during conventional wastewater treatment. Municipal wastewater treatment plants (WWTPs) are the primary point sources of diatrizoate into aquatic ecosystems.

Studies across Europe and North America have consistently documented the presence of diatrizoate in WWTP influents and effluents, surface water, and groundwater. As a surrogate for triiodinated benzene (B151609) derivatives like diatrizoate, organic iodine concentrations in seven U.S. wastewater treatment facilities were found to range from 5 to 40 µg/L iwaponline.com. In Germany, diatrizoate was found to be widespread in the aquatic environment, with median concentrations in rivers and creeks reaching up to 0.23 μg/L nih.gov. A comprehensive review of European data revealed diatrizoate concentrations spanning from 0.01 to 3800 μg/L in hospital wastewater, from nanogram per liter to 10 μg/L levels in surface and groundwater, and generally below 0.02 μg/L in drinking water.

The distribution of diatrizoate in aquatic systems is largely governed by its hydrophilic nature, which limits its adsorption to sediment and sludge. Consequently, it remains predominantly in the aqueous phase, facilitating its transport over long distances in rivers and potential leaching into groundwater. The continuous input from treated wastewater ensures its pseudo-persistence in the environment, even if it were to undergo slow degradation.

Table 1: Reported Environmental Concentrations of Diatrizoate

Biorecalcitrance and Biodegradation Studies of Diatrizoate in Various Environmental Matrices

The chemical structure of diatrizoate, characterized by a tri-iodinated benzene ring with two N-acetyl groups, confers significant resistance to microbial degradation, a property known as biorecalcitrance.

Under aerobic conditions , such as those found in conventional activated sludge processes in WWTPs, diatrizoate exhibits high persistence with minimal to no significant removal. The electron-withdrawing effects of the iodine atoms and the stability of the amide bonds make it a challenging substrate for aerobic microorganisms. Some studies have reported limited deacetylation in river water and sediment systems under aerobic conditions, but this process is slow and often requires a significant lag period.

In contrast, anaerobic conditions have shown more promise for the biotransformation of diatrizoate. In environments devoid of oxygen, such as in certain soil and sediment layers or specialized anaerobic bioreactors, microbial communities can utilize diatrizoate as an electron acceptor. The primary anaerobic transformation pathway involves a stepwise process of reductive deiodination, where iodine atoms are sequentially removed from the aromatic ring, followed by the cleavage of the N-acetyl groups (deacetylation) nih.govacs.org. The combination of anaerobic and subsequent aerobic treatment has been suggested as a potential strategy for more complete degradation, as the final anaerobic transformation product can be mineralized aerobically nih.govacs.org.

Research has identified several stable metabolites and transformation products of diatrizoate, particularly under anaerobic conditions. The sequential deiodination and deacetylation lead to a series of intermediates.

The most prominent and stable end-product of anaerobic diatrizoate biodegradation is 3,5-diaminobenzoic acid (DABA) nih.govacs.org. This compound is formed after the complete removal of all three iodine atoms and both acetyl groups. While DABA is resistant to further degradation under anaerobic conditions, it is susceptible to transformation in the presence of oxygen nih.govacs.org. Other identified intermediates include mono- and di-iodinated and/or deacetylated derivatives of diatrizoate.

Table 2: Identified Transformation Products of Diatrizoate under Anaerobic Conditions

Advanced Oxidation and Reduction Processes (AOPs/ARPs) for Diatrizoate Degradation

Given the limited success of biological treatment, research has focused on Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) for the effective degradation of diatrizoate. These processes rely on the generation of highly reactive radicals to break down persistent organic pollutants.

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of diatrizoate by ozonation can occur through two mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition in water iwaponline.com. Studies have shown that the degradation of diatrizoate during ozonation follows pseudo-first-order kinetics, and the rate of degradation significantly increases with higher pH iwaponline.com. This is because alkaline conditions promote the formation of hydroxyl radicals, which are much more reactive and less selective than molecular ozone iwaponline.com. Quenching experiments have confirmed that hydroxyl radicals play the major role in the degradation of diatrizoate during ozonation iwaponline.com.

The peroxone process combines ozone with hydrogen peroxide (H₂O₂) to enhance the production of hydroxyl radicals. This AOP is generally more effective than ozonation alone for the degradation of refractory organic compounds. The addition of hydrogen peroxide accelerates the decomposition of ozone into hydroxyl radicals, thereby increasing the oxidative power of the system. While specific studies on diatrizoate are limited, the peroxone process is a well-established method for removing a wide range of organic contaminants from water.

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV radiation) to generate reactive oxygen species (ROS). When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs.

These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These radicals are capable of non-selectively oxidizing and mineralizing a broad spectrum of organic pollutants, including diatrizoate, into simpler inorganic compounds such as carbon dioxide, water, and inorganic halides. Both TiO₂ and ZnO have been extensively studied as photocatalysts due to their high efficiency, chemical stability, non-toxicity, and low cost. The effectiveness of photocatalytic degradation depends on several factors, including the type and concentration of the catalyst, pH of the solution, and the intensity of the light source.

Table 3: Overview of Advanced Oxidation Processes for Diatrizoate Degradation

Electrochemical Activation and Sulfate (B86663) Radical Generation for Degradation

Advanced Oxidation Processes (AOPs) that utilize sulfate radicals (SO₄•⁻) are recognized as highly effective methods for degrading persistent organic pollutants. nih.govnih.gov Sulfate radicals possess a high redox potential, a longer half-life compared to hydroxyl radicals, and are effective over a broad pH range (2.0–8.0). nih.gov These radicals can be generated through the activation of precursors like persulfate (PS) or peroxymonosulfate (PMS) via methods such as heat, UV radiation, or transition metal catalysis. nih.gov

Electrochemical methods offer a promising route for both activating sulfate precursors and directly degrading compounds like sodium diatrizoate. The electrochemical reduction of diatrizoate has been shown to achieve complete deiodination, transforming the parent compound into 3,5-diacetamidobenzoic acid. nih.gov Research indicates that the presence of palladium nanoparticles on a graphite felt cathode significantly enhances the removal and deiodination of diatrizoate. nih.gov

Following this reductive deiodination, the resulting non-iodinated organic compound can be mineralized through electrochemical oxidation, often using highly efficient anodes like boron-doped diamond (BDD). nih.gov This sequential reduction-oxidation approach is advantageous as it prevents the formation of stable, potentially harmful iodinated intermediates, a common issue with purely oxidative methods. nih.gov In a continuous-flow, three-compartment reactor, this coupled process achieved complete deiodination of diatrizoate, with the released iodide ions being efficiently separated through electrodialysis. nih.gov While the efficiency can decrease in complex matrices like hospital wastewater due to competing reactions, the technology demonstrates a robust pathway for the complete degradation of diatrizoate. nih.gov

The table below summarizes the efficiency of a coupled electrochemical process for diatrizoate degradation.

| Parameter | Cathode Potential (vs SHE) | Anode Potential (vs SHE) | Diatrizoate Deiodination | Iodide Separation Efficiency |

| Value | -1.7 V | +3.4-3.5 V | Complete | 80% |

Data sourced from a study on a three-compartment reactor for electrochemical diatrizoate treatment. nih.gov

Fenton and Photo-Fenton Reaction Kinetics

Fenton and photo-Fenton processes are another class of AOPs effective in degrading diatrizoate. researchgate.netwikipedia.org These methods rely on the generation of highly reactive hydroxyl radicals (•OH) from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), with the reaction being accelerated by UV light in the photo-Fenton process. researchgate.netdntb.gov.ua Studies have demonstrated that near-complete degradation of diatrizoate can be achieved using these systems. researchgate.net

The degradation of diatrizoate via reaction with hydroxyl radicals is a major pathway for its transformation in these processes. acs.org The kinetics of this reaction have been studied using competition kinetic models. The rate constant for the reaction between diatrizoate and hydroxyl radicals has been determined to be (5.4 ± 0.3) × 10⁸ M⁻¹s⁻¹. acs.org

The table below presents kinetic data for the degradation of diatrizoate by various advanced oxidation processes.

| Oxidation System | Key Reactive Species | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Ozonation | O₃ | 0.05 ± 0.01 |

| Fenton's Reagent | •OH | (5.4 ± 0.3) × 10⁸ |

Data sourced from a kinetic study of pharmaceutical oxidation. acs.org

Formation and Mitigation of Iodinated Disinfection By-products (I-DBPs) from Diatrizoate

Mechanistic Studies of I-DBP Formation during Water Treatment

Iodinated X-ray contrast media (ICM), including diatrizoate, are significant precursors to the formation of iodinated disinfection by-products (I-DBPs) during water treatment. acs.orgresearchgate.net Although naturally occurring iodide in source water is a primary source of iodine, the presence of ICMs can lead to appreciable levels of I-DBPs even in waters with low iodide concentrations. acs.orgresearchgate.net Diatrizoate has been detected in the source water of multiple drinking water treatment plants. acs.orgresearchgate.net

During disinfection with agents like chlorine or chloramines, ICMs can react to form a variety of I-DBPs, such as iodo-trihalomethanes (iodo-THMs) and iodo-haloacetic acids (iodo-HAAs). acs.orgnih.gov The formation of these by-products is significantly enhanced when the reaction occurs in the presence of natural organic matter (NOM). acs.orgresearchgate.net The mechanism involves the release of iodide from the ICM molecule, which is then oxidized by the disinfectant to form reactive iodine species like hypoiodous acid (HOI). researchgate.netacs.org These species then react with NOM to generate I-DBPs. researchgate.net

The specific I-DBPs formed and their concentrations can be influenced by the type of disinfectant and the pH of the water. For instance, when iopamidol (another ICM) was studied, iodo-DBP formation maximized at a higher pH (8.5) for chlorine disinfection but at a lower pH (6.5) for chloramine. acs.orgresearchgate.net Studies have identified the formation of new and highly toxic I-DBPs, such as iodoacetonitrile and chloroiodoacetonitrile, during the chlorination of water containing ICMs. nih.gov

Toxicological Implications of Diatrizoate Degradation Products

The formation of I-DBPs from diatrizoate and other ICMs is a significant health concern because these by-products are often more toxic than their chlorinated and brominated counterparts. acs.orgnih.gov Toxicological studies consistently show that I-DBPs exhibit high levels of cytotoxicity (toxic to cells) and genotoxicity (damaging to DNA). acs.orgacs.org

Iodoacetic acid (IAA) is frequently cited as one of the most genotoxic DBPs identified to date. nih.govnih.gov In general, compounds containing an iodo-group show enhanced toxicity compared to their non-iodinated analogues. nih.gov While ICMs like diatrizoate are designed to be inert and are not considered toxic themselves, their transformation during water treatment leads to the formation of these hazardous compounds. acs.org Water extracts from chlorinated and chloraminated source waters containing ICMs have been shown to be significantly more cytotoxic and genotoxic than those from waters without ICMs. acs.orgresearchgate.net

Furthermore, direct degradation of diatrizoate through other pathways can also yield toxic products. The acidic degradation of diatrizoate produces a 3,5-diamino derivative, which is a known cytotoxic and mutagenic compound. nih.gov Similarly, AOPs can generate degradation products that are more toxic than the parent diatrizoate molecule. researchgate.net This underscores the importance of choosing remediation technologies that not only remove the parent compound but also mineralize any harmful by-products.

The table below provides a summary of the comparative cytotoxicity of various iodinated disinfection by-products.

| Compound | Cytotoxicity Rank Order |

| Iodo-Acids | Iodoacetic acid > Diiodoacetic acid > Bromoiodoacetic acid |

| General I-DBPs | Iodoacetic acid > iodoform > diiodoacetic acid > bromoiodoacetic acid > bromochloroiodomethane ≈ chlorodiiodomethane > dichloroiodomethane |

Data compiled from mammalian cell chronic cytotoxicity studies. nih.govacs.org

Novel Technologies for Diatrizoate Removal from Wastewater

Membrane Bioreactor Performance and Optimization (e.g., Anaerobic MBRs)

Membrane Bioreactors (MBRs) are an effective technology for treating wastewater containing persistent pharmaceuticals like diatrizoate. mdpi.comnih.gov An MBR integrates a biological degradation process with membrane filtration, allowing for high biomass concentrations and complete retention of solids. nih.govmdpi.com Anaerobic MBRs (AnMBRs) are particularly promising as they combine the advantages of anaerobic digestion—such as lower sludge production and energy generation in the form of biogas—with the high effluent quality provided by membrane separation. nih.gov

Research has shown that AnMBRs can effectively remove diatrizoate from hospital wastewater. mdpi.com The removal efficiency is highly dependent on the sludge age, also known as sludge retention time (SRT). In one study, diatrizoate removal increased from 72% at an SRT of 40 days to nearly 90% at SRTs of 70 and 100 days. mdpi.com This suggests that a longer SRT allows for the acclimation and proliferation of microorganisms capable of degrading the recalcitrant diatrizoate molecule. mdpi.com In contrast, other ICMs like iohexol and iodipamide showed much lower and less consistent removal rates, highlighting the unique persistence of different compounds. mdpi.com

The optimization of AnMBR performance involves managing key operational parameters. The organic loading rate (OLR) and the food-to-microorganism (F/M) ratio are critical in maintaining a healthy microbial community and achieving high removal efficiencies for organic compounds. mdpi.com A significant challenge for MBR technology is membrane fouling, which can be influenced by the characteristics of the wastewater and the operational conditions. mdpi.comnih.gov Therefore, optimizing SRT and OLR is crucial not only for pollutant degradation but also for maintaining sustainable long-term operation of the MBR system. mdpi.com

The table below details the removal efficiency of diatrizoate in an anaerobic membrane bioreactor at varying sludge ages.

| Sludge Age (Days) | Diatrizoate Removal Efficiency (%) |

| 40 | 72% |

| 70 | ~90% |

| 100 | ~90% |

Data from a study on the removal of iodinated contrast media from synthetic hospital wastewater using anaerobic MBRs. mdpi.com

Adsorption-Based Removal Strategies

Adsorption is a widely studied physicochemical treatment process for the removal of organic micropollutants from water. This method involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials, such as activated carbon, polymer resins, and modified bentonite, have been investigated for their potential to adsorb iodinated contrast media. The effectiveness of adsorption depends on the properties of both the adsorbent (e.g., surface area, pore size, surface chemistry) and the adsorbate (e.g., molecular size, polarity, charge), as well as environmental conditions like pH and temperature.

Research has shown that the efficiency of adsorption for ICM can vary significantly depending on the specific contrast agent and the adsorbent used. For instance, non-ionic ICMs are often more readily adsorbed by activated carbon than ionic compounds like diatrizoic acid. The electrostatic repulsion between the negatively charged surface of many adsorbents and the anionic diatrizoate molecule can hinder the adsorption process.

Table 1: Performance of Various Adsorbents for Iodinated Contrast Media Removal

| Adsorbent | Target Compound | Adsorption Capacity / Removal Rate | Key Experimental Conditions | Source |

|---|---|---|---|---|

| Porapak Q (Polymer Sorbent) | Iodixanol | 41% removal rate | Column experiment | mdpi.com |

| CST 401 (Polymer Sorbent) | Iodixanol | 38% removal rate | Column experiment | mdpi.com |

| Amberlite XAD4 (Polymer Sorbent) | Iodixanol | 16% removal rate | Column experiment | mdpi.com |

| Hexadecylpyridinium chloride modified bentonite (HDPy-bent) | Iodide (I⁻) | 80.0 mg/g | Batch experiment, equilibrium within 10 min | biochartoday.com |

| Hexadecylpyridinium chloride modified bentonite (HDPy-bent) | Iodate (IO₃⁻) | 50.2 mg/g | Batch experiment, equilibrium within 10 min | biochartoday.com |

Biochar-Supported Nanomaterials for Catalytic Degradation

Beyond simple adsorption, advanced oxidation processes (AOPs) are being explored for the destructive removal of persistent organic pollutants like sodium diatrizoate. Catalytic degradation, a subset of AOPs, utilizes catalysts to generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules into simpler, less harmful substances. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising and sustainable support material for catalytic nanoparticles.

Various biochar-supported nanomaterials are being investigated for environmental remediation. researchgate.net These include metal oxides (e.g., TiO₂, ZnO), zero-valent metals (e.g., nZVI), and bimetallic nanoparticles. These composites can activate oxidants like persulfate or hydrogen peroxide or act as photocatalysts that are activated by light to degrade pollutants. While research into the specific application of biochar-supported nanomaterials for the degradation of sodium diatrizoate is still an emerging field, studies on other ICMs and related persistent compounds have shown significant promise. For instance, photocatalytic processes using titanium dioxide (TiO₂) have been shown to effectively degrade diatrizoate. The integration of such catalysts with biochar is a logical next step to enhance efficiency and catalyst stability.

Table 2: Research on Catalytic Degradation of Diatrizoate and Related Compounds

| Catalyst / Process | Target Compound | Degradation Efficiency | Reaction Time | Key Findings | Source |

|---|---|---|---|---|---|

| UV / TiO₂ | Diatrizoate | 43% | 4 min | Demonstrates the susceptibility of diatrizoate to photocatalytic degradation. | nih.gov |

| UV / TiO₂ | Diatrizoate | 54% | 10 min | Efficiency increases with irradiation time. | nih.gov |

| Electrochemical Degradation (DSA® electrodes) | Amidotrizoate | >80% | 150 min | Effective degradation through an advanced oxidation process. | nih.gov |

| CoFe₂O₄ Nanoparticle Catalytic Peracetic Acid Oxidation | Iopamidol | >90% | 40 min | Shows high efficiency of nanoparticle-based AOPs for ICM removal. | researchgate.net |

The development of biochar-supported nanocatalysts represents a sustainable and potentially cost-effective approach to water remediation. By converting waste biomass into a valuable carrier for catalysts, this technology aligns with the principles of a circular economy. Future research will likely focus on optimizing the synthesis of these composites, tailoring their properties for specific pollutants like sodium diatrizoate dihydrate, and scaling up the processes for real-world wastewater treatment applications.

Molecular and Cellular Biological Interactions of Sodium Diatrizoate Dihydrate in Experimental Models

In Vitro Assessments of Cellular Responses to Diatrizoate Exposure

Influence on Mammalian Cell Lines

The effects of sodium diatrizoate have been examined across a range of mammalian cell lines, revealing cell-type-specific responses and common pathways of cytotoxicity.

Human Umbilical Vein Endothelial Cells (HUVECs): In cultured HUVECs, diatrizoate exposure has been shown to induce concentration-dependent cell death. sigmaaldrich.com Furthermore, diatrizoate can lead to the opening of tight junctions in these cells. sigmaaldrich.com Studies have also demonstrated that diatrizoate can induce apoptosis in HUVECs, as evidenced by DNA fragmentation.

Vascular Smooth Muscle Cells: Research has also explored the impact of diatrizoate on cultured human vascular smooth muscle cells, indicating that these cells are also susceptible to the effects of the contrast agent. sigmaaldrich.com

MDCK Cells (Madin-Darby Canine Kidney Cells): In vitro studies on MDCK cell monolayers have shown that diatrizoate can induce a partial redistribution of tight-junction-associated membrane proteins into a cytoplasmic compartment. sigmaaldrich.com

Modulation of Tight Junction-Associated Membrane Proteins and Cell Junction Integrity

Diatrizoate has been demonstrated to affect the integrity of cell junctions, a critical factor in maintaining the barrier function of epithelial and endothelial cell layers. In cultured MDCK cell monolayers, diatrizoate causes a partial redistribution of proteins associated with tight junctions from the cell membrane to the cytoplasm. sigmaaldrich.com This alteration in protein localization suggests a disruption of the normal architecture of these junctions. Furthermore, in HUVECs, diatrizoate has been observed to cause an opening of tight junctions, which could lead to increased paracellular permeability. sigmaaldrich.com

Intracellular Biochemical Pathway Perturbations by Diatrizoate

Exposure to diatrizoate triggers a cascade of intracellular events, particularly affecting mitochondrial function, oxidative stress pathways, and calcium homeostasis. These perturbations are key to understanding the mechanisms of diatrizoate-induced cellular injury, especially in renal cells.

Mitochondrial Membrane Potential Alterations

A significant effect of diatrizoate on HK-2 cells is the disruption of mitochondrial function. This is evident from a concentration- and time-dependent decrease in mitochondrial viability. nih.gov Diatrizoate exposure leads to a reduction in the mitochondrial membrane potential, a critical component for ATP synthesis.

Calcium Dysregulation and Mitophagy Induction

A central mechanism of diatrizoate-induced cytotoxicity in HK-2 cells involves the dysregulation of intracellular calcium levels. nih.gov This calcium imbalance is linked to mitochondrial dysfunction and the subsequent induction of mitophagy, a cellular process for the selective removal of damaged mitochondria. nih.gov Pre-treatment of HK-2 cells with calcium level modulators has been shown to abrogate the mitochondrial damage induced by diatrizoate, highlighting the critical role of calcium dysregulation in this process. nih.gov

| Cell Line | Effect of Sodium Diatrizoate Dihydrate | Research Findings |

| HK-2 | Cytotoxicity, Mitochondrial Dysfunction, Oxidative Stress, Calcium Dysregulation, Mitophagy | Decreased mitochondrial and cell viability. nih.gov Increased biomarkers of oxidative stress. nih.gov Dysregulation of calcium leads to mitochondrial damage and mitophagy. nih.gov |

| HUVEC | Cell Death, Opening of Tight Junctions, Apoptosis | Concentration-dependent cell death. sigmaaldrich.com Leads to the opening of tight junctions. sigmaaldrich.com Induces DNA fragmentation indicative of apoptosis. |

| MDCK | Redistribution of Tight Junction Proteins | Causes partial redistribution of tight-junction-associated membrane proteins to the cytoplasm. sigmaaldrich.com |

| Vascular Smooth Muscle Cells | Effects on Cell Viability | Studies have examined the effects on the viability of these cells. sigmaaldrich.com |

Interactions with Drug Transport Mechanisms and Cellular Resistance Phenotypes

Modulation of P-glycoprotein-Mediated Efflux in Multidrug Resistant Cell Lines

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-established contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. Extensive research has been conducted on various compounds that can modulate P-gp activity, acting as either inhibitors or inducers. However, a thorough review of the existing scientific literature reveals no direct evidence or studies investigating the modulation of P-glycoprotein-mediated efflux by this compound in any multidrug resistant cell lines.

Synergistic Effects with Antineoplastic Agents (e.g., daunorubicin (B1662515), cyclophosphamide (B585), carmustine)

The combination of chemotherapeutic agents is a cornerstone of modern cancer therapy, often employed to enhance efficacy and overcome drug resistance. The potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, is of particular interest.

Daunorubicin: An anthracycline antibiotic, daunorubicin is a known substrate for P-glycoprotein. Its interaction with various agents has been studied to enhance its therapeutic effect. However, there are no available studies that specifically examine the synergistic effects of this compound with daunorubicin in experimental models.

Cyclophosphamide and Carmustine (B1668450): A product description from a commercial supplier mentions a study investigating the interaction of diatrizoate with cyclophosphamide and carmustine in a rat bone marrow cell model. Cyclophosphamide is an alkylating agent that requires metabolic activation, while carmustine is a nitrosourea (B86855) that also functions as an alkylating agent. Despite extensive searches, the primary research article detailing this interaction could not be retrieved. Therefore, no definitive data on the synergistic or antagonistic effects of this compound with cyclophosphamide or carmustine can be presented at this time.

Experimental Model Systems for Studying Diatrizoate Effects on Biological Tissues (Ex Vivo/In Vitro)

The study of drug interactions and cellular effects relies heavily on robust experimental models that can accurately recapitulate the physiological environment.

In Vitro Models: These models involve the use of cell cultures grown in an artificial environment. For studying the effects of compounds on specific cell types, such as cancer cell lines or bone marrow cells, various in vitro systems are employed. These can range from simple 2D monolayer cultures to more complex 3D spheroid or organoid cultures that better mimic the tissue architecture. For instance, in the context of multidrug resistance, cell lines overexpressing P-glycoprotein are commonly used to screen for potential modulators.

Ex Vivo Models: These models utilize tissue explants from an organism, which are maintained in a viable state outside the body for a short period. This approach allows for the study of cellular responses within a more intact and physiologically relevant tissue microenvironment. For example, ex vivo cultures of bone marrow can be used to assess the impact of various agents on hematopoietic cells and their interactions with the surrounding stromal components.

While these general models are widely used in pharmacological research, the scientific literature lacks specific examples of their application in studying the molecular and cellular effects of this compound as outlined in the preceding sections. The aforementioned, yet unretrieved, study on a "rat bone marrow cell model" suggests the use of such a system, but without the primary data, no further details on the specific methodology or findings can be provided.

Advanced Methodologies in Cell and Particle Separation Using Sodium Diatrizoate Dihydrate

Theoretical Principles of Density Gradient Centrifugation with Diatrizoate Solutions

Density gradient centrifugation is a powerful technique that separates particles based on their size, shape, and density. akadeum.comyoutube.com When a sample is centrifuged in a density gradient medium, its components migrate to a point where their density equals that of the surrounding medium, a principle known as isopycnic separation. sigmaaldrich.com Sodium diatrizoate, often used in combination with polysaccharides like Ficoll or as a component of commercially available media such as Histopaque® and LymphoPrep™, is instrumental in creating these gradients. sigmaaldrich.comprogen.com

Iso-osmotic and Low-Viscosity Medium Formulations

A critical aspect of successful cell separation is the maintenance of cell viability and integrity. This necessitates the use of a separation medium that is iso-osmotic, meaning it has the same osmotic pressure as the cells, preventing them from shrinking or swelling due to water movement across the cell membrane. nih.gov Sodium diatrizoate solutions can be formulated to be iso-osmotic, which is crucial for preserving the physiological state of the separated cells. kersnikova.org

Furthermore, the viscosity of the gradient medium influences the speed and resolution of separation. sigmaaldrich.com Lower viscosity allows for faster sedimentation of particles and sharper banding, leading to purer cell fractions. upenn.edu Formulations containing sodium diatrizoate are valued for their relatively low viscosity compared to other gradient materials, which contributes to efficient and rapid cell separation. upenn.edu

Optimization of Density Gradients for Specific Cell Types

The success of separating a specific cell type hinges on the precise density of the gradient medium. Different cell populations possess distinct densities, and by tailoring the density of the diatrizoate solution, one can effectively isolate the target cells. For instance, a density of approximately 1.077 g/mL is commonly used for the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes. kersnikova.orgbiobharati.com This specific density allows for the sedimentation of denser erythrocytes and granulocytes while the less dense mononuclear cells form a distinct layer at the interface. youtube.commpbio.com

The density of the gradient can be finely tuned to separate other cell types as well. For example, different densities might be required to isolate cells from various sources like bone marrow or umbilical cord blood, or to separate different lymphocyte subpopulations. kersnikova.orgnih.gov The ability to adjust the density of sodium diatrizoate-based media makes it a versatile tool for a wide range of cell separation applications. sigmaaldrich.com

Isolation and Purification Techniques for Diverse Cell Populations

The principles of density gradient centrifugation with sodium diatrizoate solutions are applied in a variety of established protocols for isolating specific cell populations from complex biological fluids and tissues.

Mononuclear Cell and Lymphocyte Separation from Blood (e.g., peripheral blood, umbilical cord blood, bone marrow)

One of the most widespread applications of sodium diatrizoate-based density gradients is the isolation of mononuclear cells (MNCs), primarily lymphocytes and monocytes, from whole blood. biobharati.com Commercially available media like Histopaque®-1077 and LymphoPrep™ are sterile, ready-to-use solutions of a polysaccharide and sodium diatrizoate, with a density adjusted to approximately 1.077 g/mL. sigmaaldrich.comprogen.com

The process involves carefully layering diluted, anticoagulated blood over the diatrizoate-containing medium in a centrifuge tube. mpbio.com During centrifugation at a controlled speed, the denser components of the blood, namely erythrocytes and granulocytes, sediment through the gradient and form a pellet at the bottom of the tube. youtube.commpbio.com The less dense mononuclear cells, however, are unable to penetrate the high-density medium and consequently form a distinct band at the interface between the plasma and the separation medium. mpbio.com This layer of purified MNCs can then be carefully aspirated for further analysis or culture. This method is highly effective for obtaining viable lymphocytes and monocytes from peripheral blood, umbilical cord blood, and bone marrow. kersnikova.orgnih.gov The yield and purity of the isolated mononuclear cells are typically high, with reported viabilities often exceeding 90%. kersnikova.org

Granulocyte Isolation Methodologies

Granulocytes, which include neutrophils, eosinophils, and basophils, are denser than mononuclear cells and will therefore sediment with the erythrocytes in a standard 1.077 g/mL density gradient. akadeum.combio-techne.com However, by employing a discontinuous or step gradient with layers of different densities, granulocytes can be effectively isolated. nih.gov

One common approach involves using a two-layer gradient, with a less dense layer (e.g., 1.077 g/mL) on top of a denser layer (e.g., 1.119 g/mL). nih.gov During centrifugation, mononuclear cells will band at the interface of the upper layer and the sample, while granulocytes will migrate through the upper layer and band at the interface between the two density layers. The erythrocytes will pellet at the bottom of the tube. This technique allows for the collection of a purified granulocyte fraction. nih.gov Commercially available media like PolymorphPrep™ are specifically formulated with sodium diatrizoate and a polysaccharide to have a high osmolality suitable for isolating human polymorphonuclear leukocytes (granulocytes) from whole blood. progen.com

Spore Purification and Other Particulate Separations

The application of sodium diatrizoate density gradients extends beyond the separation of blood cells. It has also been successfully used for the purification of other particulates, such as bacterial spores. For example, spores and parasporal crystals of Bacillus thuringiensis can be separated using gradients of sodium diatrizoate at moderate centrifugation speeds. nih.govunl.edu This method allows for the purification of spores from vegetative cells and other debris based on their higher density. The principle remains the same: the particles of interest are separated based on their ability to sediment through a gradient of a specific density. This highlights the broader utility of sodium diatrizoate in separating various microscopic particles.

Isolation of Islets and Other Specialized Tissues

The isolation of pancreatic islets from surrounding acinar tissue is a critical step for both research and clinical applications, such as islet transplantation for the treatment of type 1 diabetes mellitus. Sodium diatrizoate dihydrate, as a key component of density gradient media, is instrumental in this purification process. The principle lies in the differing densities between the islets and the exocrine tissue, allowing for their separation through centrifugation.

Solutions of Ficoll-sodium diatrizoate are commonly employed to create density gradients for the isopycnic purification of islets. researchgate.net The success of the separation is highly dependent on factors such as the osmolality and the specific density range of the gradient. researchgate.net Research has shown that optimizing these parameters can significantly improve the purity and recovery of human islet preparations, which is crucial for achieving successful clinical outcomes. researchgate.net For instance, one study found that the optimal osmolality for a Ficoll-sodium diatrizoate gradient with a density range of 1.070 to 1.100 g/cm³ is 450 mOsm/kg. researchgate.net

Studies have been conducted to evaluate and compare different methods of islet purification using sodium diatrizoate-based gradients. These methods include both continuous and discontinuous gradients, as well as different loading techniques. nih.govfrontiersin.org For example, a study comparing a continuous gradient on a COBE 2991 cell processor with a discontinuous "bottle" method found differences in the resulting islet preparations. frontiersin.org

The application of these separation techniques extends beyond human islets. Research has also been performed on the purification of islets from other species, such as bovine and canine, using Ficoll-sodium diatrizoate gradients. nih.gov These studies help in refining the techniques and understanding the variables that affect islet recovery and purity across different species. nih.gov

Table 1: Islet Purification using Ficoll-Sodium Diatrizoate Gradients in Different Species

| Species | Gradient Density (g/ml) | Islet Purity (%) | Islet Volume Recovery (%) | Reference |

|---|---|---|---|---|

| Bovine | 1.080 | 43.5 - 49.0 | 47.4 - 77.4 | nih.gov |

| Canine | 1.080 | 58 | 86.4 | nih.gov |

| Human | 1.070 - 1.100 | >80 (optimized) | Variable | researchgate.net |

Applications in Research Diagnostics and Bioanalytical Procedures

This compound is a cornerstone reagent in many research diagnostics and bioanalytical procedures, primarily due to its utility in the separation of mononuclear cells from peripheral blood. mpbio.comsigmaaldrich.com These isolated cells are prerequisites for a variety of downstream applications.

Cell-Mediated Lympholysis Studies

Cell-mediated lympholysis (CML) assays are performed in vitro to measure the activity of cytotoxic T-lymphocytes. nih.gov These assays are significant in transplantation immunology for assessing the presence of cytotoxic effector T-lymphocyte precursors. nih.gov While modern CML assays have evolved to use methods like flow cytometry, a critical preparatory step involves the isolation of peripheral blood mononuclear cells (PBMCs), which include the effector lymphocytes. nih.gov This isolation is routinely accomplished using density gradient centrifugation with a medium containing sodium diatrizoate and a polysaccharide like Ficoll. ulab360.commpbio.com By efficiently separating the mononuclear cell layer from erythrocytes and granulocytes, sodium diatrizoate facilitates the harvesting of the effector cell population required for the CML assay. ulab360.cominflathrace.gr

Human Lymphocyte Antigen (HLA) Typing Techniques

Human Lymphocyte Antigen (HLA) typing is essential for determining tissue compatibility between donors and recipients in organ transplantation to minimize the risk of graft rejection. nih.gov A classic and still relevant method for HLA typing is the complement-dependent cytotoxicity (CDC) assay. nih.govnih.govscispace.com The CDC assay requires the isolation of lymphocytes from the blood of both the donor and the recipient. researchgate.netspringernature.com This is achieved by layering diluted blood over a density gradient medium, such as Histopaque® or Ficoll-Paque, which are formulations of polysucrose and sodium diatrizoate. sigmaaldrich.comnih.gov Centrifugation then separates the mononuclear cells, including T and B lymphocytes, which are subsequently used as target cells in the CDC assay. nih.gov The purity and viability of the isolated lymphocytes are critical for the accuracy of the HLA typing results.

Pre-enumeration Steps for Specific Lymphocyte Subsets

The quantification of specific lymphocyte subsets (e.g., CD4+, CD8+ T cells) is vital in monitoring immune status in various diseases and research contexts. Before these subsets can be identified and counted, typically by flow cytometry, they must first be isolated from whole blood. Sodium diatrizoate-based density gradient media are standardly used for this pre-enumeration step. inflathrace.grnih.gov The process involves centrifuging anticoagulated blood over a sodium diatrizoate solution, which results in the formation of a distinct layer of mononuclear cells at the plasma-gradient interface. ulab360.commpbio.com These cells can then be collected, washed, and prepared for labeling with monoclonal antibodies specific to the lymphocyte subsets of interest for subsequent enumeration. nih.gov

Development of In Vitro Screening Methods (e.g., anticryptosporidial assessment)

Sodium diatrizoate also finds application in the development of novel in vitro screening methods for pathogens. For example, in the creation of an assay to assess the efficacy of anticryptosporidial drugs, sodium diatrizoate was a component of the purification process for Cryptosporidium parvum oocysts. oup.com In this particular study, a Ficoll gradient containing sodium diatrizoate was used to purify the oocysts from fecal homogenates. oup.com This purification step was essential for obtaining a clean preparation of the parasite for use in the subsequent in vitro screening of potential therapeutic compounds. oup.com The ability to effectively separate the oocysts from other cellular debris is crucial for the reliability and accuracy of the screening method. oup.com

Table 2: Applications of Sodium Diatrizoate in Diagnostic and Research Procedures

| Application Area | Procedure | Role of Sodium Diatrizoate | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Cell-Mediated Lympholysis | Isolation of Effector Cells | Component of density gradient medium for PBMC separation. | Provides a purified population of effector lymphocytes for the assay. | nih.govulab360.commpbio.com |

| HLA Typing | Complement-Dependent Cytotoxicity (CDC) | Used in Ficoll-Paque/Histopaque to isolate lymphocytes. | Enables harvesting of target lymphocytes for histocompatibility testing. | nih.govnih.govsigmaaldrich.comnih.gov |

| Lymphocyte Subset Analysis | Pre-enumeration | Separates mononuclear cells from whole blood. | Facilitates subsequent quantification of specific lymphocyte populations. | inflathrace.grnih.gov |

| In Vitro Screening | Anticryptosporidial Assessment | Component of Ficoll gradient for oocyst purification. | Enables the isolation of Cryptosporidium parvum oocysts for drug screening. | oup.com |

Biomaterial Science and Engineering Innovations with Sodium Diatrizoate Dihydrate

Incorporation of Diatrizoate as a Radiopacifier in Polymeric Biomaterials

The integration of radiopacifying agents into biomaterials is crucial for the clinical monitoring of implants. These agents allow surgeons to visualize the placement and integrity of devices like bone cements using standard imaging techniques such as X-rays. Traditionally, materials like barium sulfate (B86663) and zirconia have been used for this purpose. nih.govresearchgate.net However, these conventional radiopacifiers can sometimes compromise the mechanical properties of the host polymer and have been associated with issues like aseptic loosening. nih.govresearchgate.net

In the search for alternatives, iodine-containing compounds have emerged as promising candidates due to iodine's excellent imaging performance and its natural presence in the human body. nih.govresearchgate.net Sodium diatrizoate, a derivative of tri-iodinated benzoic acid, is a notable example being investigated for this application. mpbio.com Its incorporation into polymeric biomaterials aims to provide good radiopacity while preserving the essential properties of the original material.

Modification of Polymethyl Methacrylate (B99206) (PMMA) Bone Cement

Polymethyl methacrylate (PMMA) bone cement is widely utilized in orthopedic procedures, such as percutaneous vertebroplasty and joint arthroplasty, to anchor implants to bone. nih.govwikipedia.orglongdom.org For these applications, making the cement visible on X-rays is critical. Research has focused on modifying PMMA by adding sodium diatrizoate (DTA) as a radiopacifier. nih.govresearchgate.net

Studies have systematically investigated the effects of varying the concentration of DTA within the PMMA matrix. For instance, PMMA bone cement has been formulated with different weight percentages of DTA and its properties compared against cements containing the conventional radiopacifier, barium sulfate. nih.govresearchgate.net The primary goal is to achieve a level of radiopacity comparable to that of commercially available cements, typically containing 30 wt% barium sulfate, without negatively impacting the cement's other critical functions. nih.govresearchgate.net Research indicates that incorporating 20 wt% DTA into PMMA can yield good radiopacity. nih.govresearchgate.net

Investigation of Compound Distribution within Polymer Matrix

For a polymer nanocomposite to achieve its desired properties, the uniform distribution and dispersion of the filler particles—in this case, sodium diatrizoate—within the polymer matrix is essential. columbia.eduresearchgate.net Aggregation or poor distribution of the radiopacifier can lead to inconsistencies in both radiopacity and mechanical strength throughout the material. researchgate.net

The spatial arrangement of nanoparticles within a polymer matrix can be influenced by several factors, including the chemical interactions between the polymer and the particle, the processing methods used for mixing, and the rate of polymerization or crystallization of the matrix. columbia.edu Achieving a good dispersion, where individual particles are evenly scattered, is often a significant challenge as nanoparticles have a tendency to agglomerate. researchgate.netresearchgate.net In the context of DTA-modified PMMA, the objective is to ensure that the sodium diatrizoate particles are homogeneously distributed throughout the cement to provide uniform X-ray visibility and predictable mechanical performance. The interaction between the PMMA polymer chains and the diatrizoate particles during the polymerization (curing) phase is critical to preventing the formation of clusters. wikipedia.orgcolumbia.edu

Evaluation of Mechanical and Setting Properties of Diatrizoate-Incorporated Biomaterials

The addition of any substance to a biomaterial formulation must not compromise its mechanical integrity or its handling characteristics during clinical application. For PMMA bone cement, key properties include its compressive strength and the time it takes to set or harden.

Research has shown that PMMA bone cement containing 20 wt% sodium diatrizoate can achieve a compressive strength of 76.38 MPa. nih.gov This demonstrates that the incorporation of DTA can maintain robust mechanical properties, which are vital for a load-bearing application like bone fixation. nih.govwikipedia.org Furthermore, the setting properties of the DTA-modified cement were found to be comparable to those of traditional PMMA cements, ensuring that it can be handled effectively in a surgical setting. nih.gov

| Property | Value | Reference |

|---|---|---|

| Compressive Strength | 76.38 MPa | nih.gov |

| Water Contact Angle | 62.3° | nih.gov |

Assessment of Biocompatibility and Cellular Responses in Vitro for Engineered Materials

Any new biomaterial formulation must be rigorously tested for biocompatibility to ensure it does not elicit a harmful response from the body. nih.govnih.gov For DTA-modified PMMA, in vitro studies are a critical first step in this assessment. These studies typically involve exposing specific cell lines to the material or its extracts and observing the cellular response.

Key indicators of biocompatibility include cytotoxicity (cell death) and hemolysis (the rupture of red blood cells). Studies on PMMA with 20 wt% DTA have shown encouraging results. nih.govresearchgate.net The material demonstrated a hemolysis rate below 4%, indicating good blood compatibility. nih.govresearchgate.net Furthermore, when tested with MC3T3-E1 (pre-osteoblast) and L929 (fibroblast) cell lines, the modified cement allowed the cells to maintain a relative growth rate above 80%. nih.govresearchgate.net This suggests that the material is not significantly cytotoxic and supports cell proliferation, a crucial factor for materials that will be in close contact with bone and surrounding tissues. nih.govresearchgate.netlongdom.org

| Test | Result | Reference |

|---|---|---|

| Hemolysis Rate | < 4% | nih.govresearchgate.net |

| Relative Growth Rate (MC3T3-E1 and L929 cells) | > 80% | nih.govresearchgate.net |

Controlled Release Kinetics of Diatrizoate from Biomaterial Formulations

While the primary function of sodium diatrizoate in bone cement is to provide radiopacity, it is also important to understand its potential to leach or release from the polymer matrix over time. A high rate of release could lead to a loss of radiopacity and potential systemic exposure to the compound. The goal is to have a stable formulation where the radiopacifier remains securely embedded within the biomaterial. nih.govnih.gov

The release of a substance from a polymer matrix can be governed by various mechanisms, including diffusion through the matrix, swelling of the polymer, or degradation of the polymer itself. nih.gov In the case of non-degradable polymers like PMMA, diffusion is a primary mechanism. nih.gov Studies investigating the release of DTA from PMMA bone cement have found that the release is minimal. nih.gov Over a 14-day period, only 2.3% of the incorporated DTA was released from the cement. nih.gov This low release rate suggests that the compound is well-entrapped within the PMMA matrix, ensuring long-term radiopacity and minimizing the potential for adverse effects related to compound leakage. This diffusion-controlled, slow-release profile is a favorable characteristic for a permanent implant material. nih.govmdpi.com

Explorations in Advanced Optical and Non Conventional Imaging Science Utilizing Sodium Diatrizoate Dihydrate

Refractive Index Matching (IRIM) for Optical Tissue Clearing

A primary challenge in deep-tissue optical imaging is the scattering of light, which arises from the mismatch in refractive indices between different components within biological tissues. nih.govnih.gov This heterogeneity causes light to deviate from its path, leading to blurry images and limited penetration depth. nih.gov The principle of refractive index matching (IRIM) aims to minimize this scattering by immersing the tissue in a clearing agent that has a refractive index closely matching that of the tissue's components. nih.govthermofisher.com This homogenization of the refractive index throughout the sample allows light to pass through with minimal deviation, rendering the tissue optically transparent. nih.gov

Sodium diatrizoate, an iodinated compound, has been explored for its utility in IRIM due to its ability to form solutions with a high refractive index. sigmaaldrich.com The presence of iodine atoms in the diatrizoate molecule contributes to its high density and, consequently, its high refractive index. patsnap.com This property makes it a candidate for creating aqueous-based clearing solutions that can effectively reduce light scattering in biological samples.

Application in Enhancing Optical Transmission Through Biological Tissues (e.g., skin, sclera)

The application of IRIM agents is crucial for enhancing the optical transmission through dense and highly scattering tissues like skin and sclera. Light scattering in these tissues is caused by the significant mismatch between the refractive indices of collagen fibers, cells, and the surrounding interstitial fluid. nih.gov By applying a solution with a high refractive index, such as one containing sodium diatrizoate, the refractive index of the interstitial fluid can be elevated to better match that of the scattering components.

This process of refractive index matching reduces the scattering coefficient of the tissue, thereby increasing the amount of light that can be transmitted through it. This enhanced optical transmission is critical for various imaging and therapeutic applications that rely on delivering light deep into or through these tissues. While specific studies detailing the use of sodium diatrizoate dihydrate for clearing skin and sclera are not prevalent in the provided search results, the underlying principle of IRIM supports its potential application in this area. The effectiveness of any clearing agent depends on its ability to penetrate the tissue and homogenize the refractive index without causing significant structural or cellular damage. thermofisher.com

Spectrophotometric Characterization of Optical Properties in Solutions and Tissues

Spectrophotometry is a key technique for characterizing the optical properties of both the clearing agent solutions and the tissues treated with them. By measuring the transmission and absorption of light at various wavelengths, researchers can quantify the effectiveness of the clearing process. nih.gov For a sodium diatrizoate solution, spectrophotometry can be used to determine its refractive index at different concentrations and wavelengths.

When a tissue is treated with a sodium diatrizoate solution, spectrophotometric analysis can reveal the change in its optical properties. A successful clearing process will result in a significant increase in light transmission and a decrease in light scattering across a broad spectrum of wavelengths. nih.gov Studies have developed spectrophotometric methods to determine the concentration of diatrizoate sodium, which can be adapted to quantify its presence and distribution within a cleared tissue. nih.govnih.gov For example, first derivative spectrophotometry has been used to determine diatrizoate sodium concentrations, with measurements at specific wavelengths like 231.2 nm. nih.gov This type of quantitative analysis is essential for optimizing clearing protocols and understanding the relationship between the concentration of the clearing agent and the resulting optical transparency of the tissue.

Integration with Novel Imaging Modalities

The unique properties of sodium diatrizoate, particularly its high iodine content, make it a valuable compound for integration with advanced and novel imaging modalities beyond conventional X-ray. patsnap.com These emerging techniques aim to provide more detailed and quantitative information, and the presence of a contrast agent like diatrizoate can significantly enhance their capabilities.

Research on Enhanced Contrast in Spectral X-ray Imaging

Spectral Photon-Counting Computed Tomography (SPCCT) is a revolutionary imaging technology that provides energy-resolved X-ray data. nih.govnih.gov Unlike conventional CT, which measures the total energy of attenuated X-rays, SPCCT counts individual photons and sorts them into different energy bins. nih.gov This capability allows for the differentiation and quantification of materials based on their unique X-ray absorption spectra.

The high atomic number of iodine in diatrizoate results in a characteristic K-edge absorption at 33.2 keV. nih.gov SPCCT can exploit this K-edge to specifically identify and quantify the concentration of iodine-based contrast agents like diatrizoate. nih.gov This leads to a significant enhancement in contrast and allows for the differentiation of diatrizoate from other substances in the body, such as calcium or other contrast agents. nih.gov Research in spectral CT is focused on leveraging these capabilities to improve the detection and characterization of tissues and lesions. insa-lyon.frmdpi.com The ability to quantify the concentration of diatrizoate can provide functional information about tissue perfusion and vascularity.

Development of Dual-Modality Contrast Agents (e.g., MRI-X-ray visible microcapsules)

There is a growing interest in the development of dual-modality contrast agents that can be visualized by two or more different imaging techniques, such as Magnetic Resonance Imaging (MRI) and X-ray CT. mdpi.com This approach combines the high spatial resolution of CT with the excellent soft-tissue contrast of MRI. nih.gov

Researchers are exploring the encapsulation of diatrizoate into micro- or nanocapsules that also incorporate an MRI contrast agent, such as gadolinium or superparamagnetic iron oxide nanoparticles. nih.govnih.gov These dual-modality capsules would allow for the simultaneous acquisition of both X-ray and MRI data. For instance, microcapsules with a core-shell structure have been fabricated for delivering two different drugs and for real-time CT imaging using barium sulfate (B86663) as the contrast agent. nih.govnih.gov A similar principle could be applied to create MRI-X-ray visible microcapsules containing diatrizoate. These agents could be engineered to target specific tissues or pathologies, providing complementary diagnostic information from both modalities. ens.frresearchgate.net

Mechanistic Research on Contrast Enhancement Properties of Diatrizoate in Advanced Imaging Contexts

The fundamental mechanism of contrast enhancement by diatrizoate in conventional X-ray imaging is its ability to attenuate X-rays due to the high atomic number of its iodine atoms. patsnap.com In advanced imaging contexts, such as spectral CT and dual-modality imaging, the mechanisms are more nuanced.

In spectral CT, the contrast enhancement is not just due to general X-ray attenuation but is specifically related to the energy-dependent absorption profile of iodine. nih.gov The ability to isolate the signal from iodine based on its K-edge allows for a more precise and quantitative form of contrast enhancement. nih.gov This material-specific information goes beyond the simple density differences visualized in conventional CT.

Q & A

Basic: What analytical methods are recommended for assessing the purity of sodium diatrizoate dihydrate in pharmaceutical research?

Answer: High-performance liquid chromatography (HPLC) with a mobile phase containing potassium phosphate dibasic (20 mM, pH 7.4) and UV detection at 240 nm is recommended. Validate the method using USP monographs for system suitability criteria, including retention time reproducibility (±0.1 min) and peak symmetry (tailing factor ≤2.0). Quantify impurities against a reference standard of ≥98% purity .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer: Store in airtight, light-resistant containers at 10–30°C to prevent photodegradation. Protect from humidity (>50% RH) to avoid deliquescence. For aqueous solutions, sterilize via autoclaving (121°C, 15 psi, 20 minutes) and verify post-sterilization clarity after equilibration to room temperature. Cooled solutions exhibiting precipitation should be re-warmed to 25°C and vortexed before use .

Advanced: How can researchers resolve contradictory reports on the aqueous solubility of this compound in different experimental conditions?

Answer: Conduct temperature-controlled solubility studies using dynamic light scattering (DLS) to monitor particle size distribution. Note that solubility decreases below 25°C, causing reversible precipitation. For physiological simulations, pre-warm buffers to 37°C and maintain solutions at 25±2°C during experiments. Document iodine content (59.9% w/w) via inductively coupled plasma optical emission spectrometry (ICP-OES) to confirm concentration accuracy .

Advanced: What methodological considerations are critical when employing this compound in density gradient centrifugation for immune cell isolation?

Answer: Optimize concentration to 14–16% (w/v) in phosphate-buffered saline (PBS) for lymphocyte separation. Validate gradient efficacy using flow cytometry to assess mononuclear cell purity (>95%) and viability (trypan blue exclusion >98%). Standardize centrifugation parameters at 400×g for 30 minutes at 20°C without brake application. For dendritic cell isolation, reduce density to 12% (w/v) and include 1% bovine serum albumin (BSA) to prevent aggregation .

Basic: What quality control parameters are essential when formulating this compound as an X-ray contrast agent for in vitro imaging?